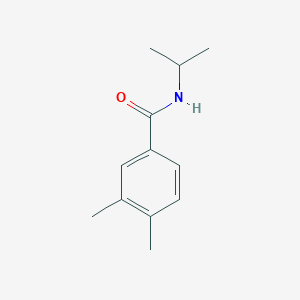

N-isopropyl-3,4-dimethylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds structurally related to N-isopropyl-3,4-dimethylbenzamide involves complex chemical reactions. For example, the reaction of N-(α-acetoxy)4-pyridylmethyl]-3,5-dimethylbenzamide with different isocyanates leads to the formation of various compounds, highlighting the compound's synthetic versatility (Braña et al., 1990).

Molecular Structure Analysis

Studies on molecular structure, such as the investigation of N-3-hydroxyphenyl-4-methoxybenzamide, offer insights into the influence of molecular interactions on the geometry of related compounds. These studies utilize techniques like X-ray diffraction and DFT calculations (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of similar compounds is influenced by their molecular structure. For instance, the reaction of N,N-dimethylbenzamides with phenobarbital-induced rat liver microsomes shows the formation of N-methylbenzamides, illustrating the compound's metabolic pathways (Constantino et al., 1992).

Physical Properties Analysis

The physical properties of N-isopropyl-3,4-dimethylbenzamide derivatives are crucial for their application. The crystallization behavior, solubility, and thermal properties play significant roles in their practical usage (Behniafar & Haghighat, 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity with various agents and the formation of different chemical structures, are key to understanding the compound's potential applications. Studies on compounds like N,N-dimethylbenzamide diethylmercaptole provide insights into these properties (Mukaiyama & Yamaguchi, 1966).

Wissenschaftliche Forschungsanwendungen

Synthetic Methods and Chemical Analysis

- Transition Metal-Free Intramolecular Oxidative Coupling : A study developed a synthetic method for preparing biologically significant isoindolinones, including drugs like indoprofen, from 2-alkylbenzamide substrates. This method uses iodine, potassium carbonate, and di-tert-butyl peroxide for oxidative coupling, highlighting a chemical process potentially relevant to the synthesis and analysis of compounds like N-isopropyl-3,4-dimethylbenzamide (Verma et al., 2015).

Pharmacology and Drug Development

- Nimodipine Study : Research on Nimodipine, a compound with structural similarity to N-isopropyl-3,4-dimethylbenzamide, showed its effectiveness as a calcium antagonistic vasodilator with preferential effects on brain vessels. This suggests potential pharmacological applications of related compounds in cerebral vasospasm treatment (Kazda & Towart, 2005).

Environmental and Analytical Chemistry

- Isoproturon Degradation in Soil : A study on the herbicide isoproturon, which shares part of its name with N-isopropyl-3,4-dimethylbenzamide, investigated its degradation in soil, revealing insights into the environmental fate and analysis of similar compounds. The research found spatial heterogeneity in isoproturon's metabolism and dynamics, indicating the complexity of studying such compounds in environmental settings (Bending, Shaw, & Walker, 2001).

Electrochemical Sensors and Biosensors

- Electrochemical Sensor Development : The fabrication of a high-sensitive biosensor using a nanocomposite for the determination of glutathione and piroxicam demonstrates the application of electrochemical sensors in analyzing chemical compounds, suggesting potential methodologies for detecting N-isopropyl-3,4-dimethylbenzamide or its derivatives (Karimi-Maleh et al., 2014).

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-propan-2-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-8(2)13-12(14)11-6-5-9(3)10(4)7-11/h5-8H,1-4H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQQKHNPYPACAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)

![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5521443.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-4-methylpiperazine-1-carboxamide](/img/structure/B5521449.png)

![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)

![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)

![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)

![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)

![methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)

![3'-(benzylideneamino)-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B5521529.png)

![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)

![3-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5521558.png)